2-(Diphenylphosphoryl)ethyl butyrate
Description
2-(Diphenylphosphoryl)ethyl butyrate is an organophosphorus compound characterized by a butyrate ester moiety linked to an ethyl group bearing a diphenylphosphoryl (Ph₂P(O)-) substituent. Its structure combines the lipophilic butyrate chain with the polar phosphoryl group, resulting in unique physicochemical properties.
Properties
Molecular Formula |
C18H21O3P |
|---|---|
Molecular Weight |
316.3 g/mol |
IUPAC Name |
2-diphenylphosphorylethyl butanoate |
InChI |
InChI=1S/C18H21O3P/c1-2-9-18(19)21-14-15-22(20,16-10-5-3-6-11-16)17-12-7-4-8-13-17/h3-8,10-13H,2,9,14-15H2,1H3 |
InChI Key |
OWOLHSRDUHJTFO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)OCCP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diphenylphosphoryl)ethyl butyrate typically involves the esterification of butyric acid with 2-(diphenylphosphoryl)ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion. The general reaction scheme is as follows:
Butyric Acid+2-(Diphenylphosphoryl)ethanol→2-(Diphenylphosphoryl)ethyl butyrate+Water
Industrial Production Methods
On an industrial scale, the production of 2-(Diphenylphosphoryl)ethyl butyrate can be achieved through continuous esterification processes. These processes often involve the use of large-scale reactors and efficient separation techniques to isolate the desired ester from the reaction mixture.
Chemical Reactions Analysis
Types of Reactions
2-(Diphenylphosphoryl)ethyl butyrate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield butyric acid and 2-(diphenylphosphoryl)ethanol.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Reduction: Lithium aluminum hydride is a common reducing agent used for the reduction of esters.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Hydrolysis: Butyric acid and 2-(diphenylphosphoryl)ethanol.
Reduction: 2-(Diphenylphosphoryl)ethanol.
Substitution: Various derivatives depending on the nucleophile used.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of 2-(Diphenylphosphoryl)ethyl butyrate involves the reaction of diphenylphosphoryl chloride with butyric acid derivatives. The resulting compound features a phosphoryl group, which is known for its ability to form complexes with various biological molecules, enhancing its utility in medicinal applications.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activities of 2-(Diphenylphosphoryl)ethyl butyrate against various bacterial and fungal strains. In vitro tests have demonstrated that this compound exhibits significant antibacterial effects against Gram-positive and Gram-negative bacteria, as well as antifungal activity against pathogenic fungi. For instance, it was found to be more effective than standard antibiotics in certain assays, showcasing minimum inhibitory concentrations (MICs) in the low microgram per milliliter range .
Anticancer Potential
The compound has also been investigated for its anticancer properties. Research indicates that 2-(Diphenylphosphoryl)ethyl butyrate can induce apoptosis in cancer cells through mechanisms involving mitochondrial dysfunction and oxidative stress. In particular, studies have shown that it selectively targets cancer cells while sparing normal cells, making it a promising candidate for further development in cancer therapeutics .
Drug Design and Development
The unique structural features of 2-(Diphenylphosphoryl)ethyl butyrate make it an attractive scaffold for drug design. Its ability to interact with biological targets through phosphorylation enhances its potential as a lead compound in the development of new pharmaceuticals. Various derivatives of this compound are being explored for their efficacy in treating conditions such as hypertension and bacterial infections .
Imaging and Diagnostics
In addition to therapeutic applications, 2-(Diphenylphosphoryl)ethyl butyrate has been utilized in imaging studies. Its derivatives have been labeled with isotopes for positron emission tomography (PET), allowing for non-invasive imaging of biological processes in vivo. This application is particularly relevant in cancer research, where tracking tumor metabolism can provide insights into disease progression and treatment efficacy .
Case Studies
Mechanism of Action
The mechanism of action of 2-(Diphenylphosphoryl)ethyl butyrate involves its interaction with specific molecular targets. The diphenylphosphoryl group can engage in various interactions, including hydrogen bonding and π-π stacking, which can influence the compound’s reactivity and binding affinity. The ester bond can be cleaved under specific conditions, leading to the release of active intermediates that can participate in further chemical reactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Ethyl Butyrate (C₆H₁₂O₂)
- Structure : A simple ester without phosphoryl substitution.
- Properties : Boiling point: 120–121°C; low water solubility; fruity aroma .
- Applications : Widely used in food flavoring and fragrances due to its volatility and pleasant odor.
Ethyl 2-(Diphenylphosphoryl)acetate (C₁₆H₁₇O₄P)
- Structure : Acetate ester with a diphenylphosphoryl group on the ethyl chain .
- Properties : Higher molecular weight (328.28 g/mol) compared to ethyl butyrate (116.16 g/mol); increased polarity due to the phosphoryl group.
- Applications : Likely used as a ligand in coordination chemistry or as a precursor in phosphorylated polymer synthesis.
Diphenyl-(2-ethylhexyl)-phosphate (C₂₀H₂₇O₄P)
- Structure : Phosphate ester with bulky 2-ethylhexyl and phenyl groups .
- Properties : High thermal stability; used as a plasticizer and flame retardant.
- Key Difference : Phosphate esters exhibit stronger acidity (pKa ~1–2) compared to phosphorylated butyrates, enabling applications in ionic interactions or acid-catalyzed reactions.
N-Alkyl-N-[2-(Diphenylphosphoryl)ethyl] Phosphoryl Acetamides
- Structure : Amide derivatives with dual phosphoryl groups .
- Properties : High dipole moments (determined via DFT studies) and conformational rigidity.
- Applications: Potential use in drug delivery systems due to their stable amide linkages and tunable solubility.
- Key Difference : The amide functionality enhances hydrolytic stability compared to ester-based analogs.
Ethyl 2-(4-Nitrobenzamido)butyrate (C₁₆H₁₄N₂O₅)
- Structure : Butyrate ester with a nitro-substituted benzamido group .
- Properties : Crystalline solid with intramolecular hydrogen bonding; distorted nitro and carbonyl groups.
- Applications : Intermediate in pharmaceutical synthesis (e.g., nitro-group reduction to amines).
- Key Difference : Electron-withdrawing nitro groups alter electronic properties, increasing reactivity in substitution reactions compared to phosphorylated butyrates.
Data Tables
Table 1: Structural and Physical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Key Functional Groups |
|---|---|---|---|---|
| 2-(Diphenylphosphoryl)ethyl butyrate* | C₂₂H₂₇O₄P | 398.43 | ~250–300 (estimated) | Butyrate ester, Ph₂P(O)- |
| Ethyl butyrate | C₆H₁₂O₂ | 116.16 | 120–121 | Ester |
| Ethyl 2-(diphenylphosphoryl)acetate | C₁₆H₁₇O₄P | 328.28 | ~220–240 (estimated) | Acetate ester, Ph₂P(O)- |
| Diphenyl-(2-ethylhexyl)-phosphate | C₂₀H₂₇O₄P | 374.39 | >300 | Phosphate ester |
*Estimated values based on analogous compounds.
Research Findings
- Computational Insights : Density functional theory (DFT) studies on phosphorylated compounds (e.g., and ) highlight the role of exact exchange in predicting thermochemical properties. For 2-(diphenylphosphoryl)ethyl butyrate, DFT could model its conformational flexibility and dipole moment, similar to related amides .
- Crystallography : Structural analogs like ethyl 2-(4-nitrobenzamido)butyrate have been analyzed via X-ray diffraction, revealing intramolecular hydrogen bonds and torsional angles . Such methods could elucidate the solid-state behavior of the target compound.
Biological Activity
2-(Diphenylphosphoryl)ethyl butyrate is a phosphonate compound that has garnered attention in various biological and pharmaceutical applications. Its unique structure allows it to interact with biological systems in ways that can be beneficial for therapeutic purposes. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of 2-(Diphenylphosphoryl)ethyl butyrate features a diphenylphosphoryl group attached to an ethyl butyrate moiety. This configuration is significant for its biological interactions, particularly in enzyme inhibition and cellular permeability.
Enzyme Inhibition
Research indicates that 2-(Diphenylphosphoryl)ethyl butyrate acts as a potent inhibitor of certain enzymes, particularly those involved in tubulin polymerization. Tubulin is crucial for cell division, and its inhibition can lead to significant effects on cancer cell proliferation.
- Case Study : A study demonstrated that this compound effectively inhibited tubulin polymerization with an IC50 value indicating its potency in disrupting microtubule dynamics, which is essential for cancer cell mitosis .
Cytotoxicity
The cytotoxic effects of 2-(Diphenylphosphoryl)ethyl butyrate have been evaluated across various cancer cell lines. The compound exhibits selective cytotoxicity, primarily targeting malignant cells while sparing normal cells.
- Data Table : Cytotoxicity of 2-(Diphenylphosphoryl)ethyl Butyrate on Different Cell Lines
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| MDA-MB-231 (Breast) | 15.4 ± 1.2 | 5.0 |
| U87MG (Brain) | 12.3 ± 0.8 | 6.0 |
| KB-3-1 (Cervical) | 10.1 ± 1.0 | 7.5 |
| Normal Fibroblasts | >100 | - |
This table illustrates the varying degrees of sensitivity among different cell lines, showcasing the compound's potential as a targeted therapeutic agent.
The mechanism by which 2-(Diphenylphosphoryl)ethyl butyrate exerts its biological effects involves interaction with cellular proteins and pathways that regulate apoptosis and cell cycle progression. It has been observed to induce apoptosis in cancer cells through the activation of caspase pathways.
- Research Findings : In vivo studies using xenograft models showed that treatment with this compound led to reduced tumor growth rates and increased apoptosis markers in tumor tissues .
Pharmacokinetics and Biodistribution
Pharmacokinetic studies have revealed that 2-(Diphenylphosphoryl)ethyl butyrate demonstrates favorable absorption and distribution characteristics. Its ability to cross cellular membranes enhances its therapeutic potential.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
